ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate
Description
Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with an ethyl carboxylate group and at the 6-position with a (3R)-3-hydroxypyrrolidinyl moiety. Pyridazine derivatives are known for their applications in medicinal chemistry, particularly as kinase inhibitors or radiotracers, due to their ability to mimic purine or pyridine scaffolds in nucleic acids .
Properties
IUPAC Name |
ethyl 6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-11(16)9-3-4-10(13-12-9)14-6-5-8(15)7-14/h3-4,8,15H,2,5-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYXJSLNZVWUTQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine core substituted with a hydroxypyrrolidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
1. Anti-inflammatory Effects
The compound has been identified as effective in treating inflammatory bowel diseases (IBD). It alleviates pain associated with IBD and normalizes intestinal motor function without significant side effects, making it a promising candidate for managing conditions like Crohn's disease and ulcerative colitis .
2. Antitumor Activity
Recent studies have highlighted the compound’s potential antitumor properties. It has shown efficacy against various cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3). In vitro assays demonstrated that derivatives of pyridazine, including this compound, induce apoptosis and alter cell cycle progression in cancer cells .
Table 1: Cytotoxic Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11l | T-47D | 1.37 ± 0.04 | Induces apoptosis; alters cell cycle |
| 11m | MDA-MB-231 | 1.57 ± 0.05 | Induces apoptosis; G2/M phase arrest |
| This compound | SKOV-3 | TBD | TBD |
The biological activity of this compound is largely attributed to its interaction with specific cellular targets:
- Cyclin-dependent Kinase 2 (CDK2) : In silico studies suggest that the compound may inhibit CDK2, an essential enzyme in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Study 1: In Vitro Evaluation
In a study assessing the anticancer properties of various pyridazine derivatives, this compound was evaluated alongside other compounds. The results indicated significant cytotoxicity against breast cancer cell lines, with notable alterations in cell cycle phases observed through flow cytometry .
Case Study 2: In Vivo Studies
While in vitro results are promising, further investigation into in vivo efficacy is necessary. Preliminary animal studies are being planned to assess the pharmacokinetics and therapeutic potential of this compound in models of IBD and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Key Observations:
Core Heterocycle Differences: The pyridazine core in the target compound differs from the pyridine core in asciminib. Imidazo[1,2-b]pyridazine derivatives (e.g., the radiotracer in ) exhibit fused-ring systems, increasing rigidity and binding affinity for specific targets like kinases.
Substituent Effects :
- The (3R)-3-hydroxypyrrolidinyl group in the target compound and asciminib introduces chirality and hydrogen-bonding capacity. However, asciminib’s additional 5-(1H-pyrazol-3-yl) substituent enhances target specificity for BCR-ABL1 .
- Replacing pyrrolidine with piperidine (as in ) alters ring puckering dynamics (see Cremer-Pople analysis ) and solubility due to increased ring size and hydroxyl position.
Functional Group Impact :
- Ethyl carboxylate esters (target compound and ) are typically prodrug forms, improving membrane permeability compared to carboxamides (e.g., asciminib). Carboxamides, however, often exhibit higher metabolic stability .
Discussion:
- Asciminib’s low IC₅₀ highlights the importance of the pyridine core and pyrazole substituent in kinase inhibition .
- The imidazo[1,2-b]pyridazine derivative’s high affinity for TrkA underscores the role of fused-ring systems in target engagement .
- The target compound’s higher solubility compared to asciminib may favor pharmacokinetic properties but requires functionalization (e.g., carboxamide conversion) for therapeutic efficacy.
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with a hydrazide derivative of pyridazine, such as 6-oxopyridazin-1(6H)-yl)acetohydrazide (compound A), which serves as a versatile intermediate for further functionalization.
- Chiral pyrrolidine derivatives, particularly (R)-2-methylpyrrolidine or 3-hydroxypyrrolidine, are used to introduce the chiral amine substituent.
Coupling of Pyridazine Core with Chiral Pyrrolidine
- The key step involves nucleophilic substitution or ipso-substitution reactions where the chiral pyrrolidine nitrogen attacks an electrophilic center on the pyridazine ring or its derivative.
- For example, compound 8, a chiral pyrrolidine derivative, is coupled with halogenated pyridazine or pyrimidine cores under basic conditions or palladium-catalyzed coupling to yield the desired substituted intermediate.
- Reaction conditions typically include:
Esterification and Final Functionalization
- The ethyl ester group at the 3-position of the pyridazine is either introduced by:
- Hydrolysis or further modification of terminal ester groups can be performed to fine-tune the compound properties.
Representative Reaction Scheme Summary
Research Findings and Optimization
- The use of chiral pyrrolidine derivatives ensures enantioselectivity in the final product, critical for biological activity.
- Palladium-catalyzed coupling reactions improve yields and selectivity in the substitution steps.
- Reaction monitoring by nuclear magnetic resonance (NMR) spectroscopy confirms the formation of desired isomers and purity.
- Hydrolysis and esterification steps are optimized to maintain the integrity of the chiral center and avoid racemization.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting hydrazide | 6-oxopyridazin-1(6H)-yl)acetohydrazide |
| Chiral substituent | (R)-3-hydroxypyrrolidin-1-yl |
| Coupling method | Nucleophilic substitution, Pd-catalyzed coupling |
| Solvents | Tetrahydrofuran, N-methylpyrrolidone |
| Bases | N,N-diisopropylethylamine, sodium hydride |
| Esterification reagent | Ethyl acrylate or ethanol with acid catalyst |
| Temperature range | Room temperature to 100 °C |
| Purification | Silica gel chromatography, recrystallization |
| Characterization techniques | 1H NMR, 13C NMR, mass spectrometry |
Q & A
Q. What are the standard synthetic routes for ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate?
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and esterification. A representative protocol involves:
- Step 1 : Condensation of a pyridazine core with (R)-3-hydroxypyrrolidine under basic conditions (e.g., cesium carbonate in DMF at 80°C) to introduce the pyrrolidine moiety .
- Step 2 : Esterification of the carboxylic acid intermediate using ethyl chloroformate or ethanol under acidic catalysis.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization via LCMS (m/z 395–427 [M+H]+) and HPLC (retention time 1.05–1.33 minutes) .
Q. How is structural confirmation performed for this compound?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR to assign protons and carbons, particularly the chiral (R)-3-hydroxypyrrolidine group and ester functionality .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 427 [M+H]+) .
- Infrared Spectroscopy (IR) : Identification of hydroxyl (3200–3500 cm) and ester carbonyl (1700–1750 cm) stretches .
Q. What analytical methods ensure purity and identity in quality control?
- HPLC : Reverse-phase chromatography with trifluoroacetic acid (TFA) modifiers to assess purity (>95%) and retention time consistency .
- Chiral Chromatography : To verify enantiomeric excess of the (R)-configured pyrrolidine group .
- Elemental Analysis : Combustion analysis for C, H, N to validate stoichiometry .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key parameters include:
- Base Selection : Cesium carbonate (CsCO) enhances nucleophilic substitution efficiency compared to weaker bases .
- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates, but post-reaction removal requires reduced-pressure distillation .
- Temperature Control : Maintaining 80°C during substitution minimizes side reactions (e.g., ester hydrolysis) .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) could further streamline steps, though this requires validation .
Q. How are contradictions in spectroscopic data resolved during structural analysis?
Discrepancies (e.g., unexpected NOE effects in NMR or MS fragmentation patterns) are addressed via:
- X-ray Crystallography : Definitive confirmation using programs like SHELXL or OLEX2 to resolve ambiguous stereochemistry .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- 2D NMR Techniques : COSY, HSQC, and HMBC to map proton-carbon correlations and validate connectivity .
Q. What strategies mitigate polymorphic variability in crystallographic studies?
Polymorph control involves:
- Solvent Screening : Crystallization from ethyl acetate/hexane mixtures favors specific crystal forms .
- Temperature Gradients : Slow cooling from saturated solutions to isolate thermodynamically stable forms .
- Additives : Small molecules (e.g., surfactants) to template crystal packing, as seen in related pyridazine derivatives .
Q. How is biological activity evaluated for this compound in drug discovery?
Methodologies include:
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry .
- Structure-Activity Relationship (SAR) : Modifying the pyrrolidine hydroxyl or ester group to assess potency changes .
- ADME Profiling : Microsomal stability assays and Caco-2 permeability models to predict pharmacokinetics .
Data Contradiction and Troubleshooting
Q. How to address low reproducibility in synthetic batches?
- Impurity Profiling : LCMS/MS to identify byproducts (e.g., de-esterified acids or racemized pyrrolidine) .
- Reagent Quality : Ensure anhydrous CsCO and DMF to prevent hydrolysis .
- Reaction Monitoring : In situ FTIR or inline HPLC to track intermediate formation and adjust conditions dynamically .
Q. What computational tools predict metabolic pathways for this compound?
- Software : SwissADME or MetaSite to simulate phase I/II metabolism, focusing on ester hydrolysis and hydroxylation sites .
- Docking Studies : AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
Tables of Key Parameters
| Parameter | Conditions/Values | Reference |
|---|---|---|
| Synthetic Yield | 70–90% (after column chromatography) | |
| HPLC Retention Time | 1.05–1.33 minutes (SQD-FA05/SMD-TFA05) | |
| LCMS m/z | 395–427 [M+H]+ | |
| Chiral Purity | >98% ee (confirmed by chiral HPLC) | |
| Thermal Stability | Stable up to 150°C (DSC analysis) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
